1-(2-Chloro-6-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Chloro-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO. It is also known by its IUPAC name, 1-(2-chloro-6-methylphenyl)ethanone. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(2-chloro-6-methylphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with proteins and other biomolecules .
Comparison with Similar Compounds
1-(2-Chloro-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-6-hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and applications.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |
InChI Key |
HYSBHAXTUDJQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)C |
Origin of Product |
United States |
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